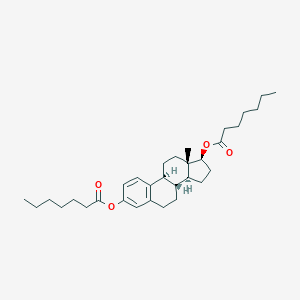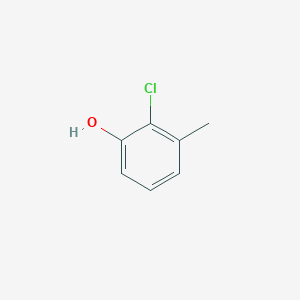
1-Metilazepan-4-ona
Descripción general
Descripción
1-Methylazepan-4-one is a heterocyclic organic compound with the molecular formula C7H13NO. It is a methyl derivative of azepan-4-one and is known for its utility as a synthetic intermediate in various chemical reactions. This compound is characterized by a seven-membered ring containing one nitrogen atom and a ketone functional group.
Aplicaciones Científicas De Investigación
1-Methylazepan-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of antihistamines.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
1-Methylazepan-4-one is a methyl derivative of Azepan-4-one . It is a useful synthetic intermediate in the synthesis of N-Methyl-4-[1-(4-chlorophenyl)-1-phenylethoxy)hexahydroazepine . This compound is an impurity in the synthesis of Clemastine Fumarate , which is a H1 histamine receptor antagonist and antihistaminic . Therefore, it can be inferred that the primary target of 1-Methylazepan-4-one could be the H1 histamine receptor.
Action Environment
It is known that the compound should be stored in a sealed, dry environment, under -20°c , suggesting that temperature and moisture could affect its stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methylazepan-4-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as 6-aminohexanoic acid, followed by methylation. The reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the cyclization process. Another method involves the reduction of 1-methylazepan-4-one hydrochloride using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of 1-methylazepan-4-one often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1-Methylazepan-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkylated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Azepan-4-one: The parent compound without the methyl group.
1-Methylpiperidin-4-one: A six-membered ring analog.
1-Methylpyrrolidin-2-one: A five-membered ring analog.
Uniqueness
1-Methylazepan-4-one is unique due to its seven-membered ring structure, which imparts different chemical properties compared to its six- and five-membered ring analogs. This structural difference can influence its reactivity and the types of reactions it undergoes, making it a valuable intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
1-methylazepan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-5-2-3-7(9)4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCVYSRFFKEHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294409 | |
| Record name | 1-methylazepan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1859-33-2 | |
| Record name | 1-methylazepan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)
![2-[(Phenylmethoxy)methyl]butanoic Acid](/img/structure/B31058.png)









